molecular formula C16H20N8O B12249546 9-cyclopropyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-9H-purine

9-cyclopropyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-9H-purine

Cat. No.: B12249546
M. Wt: 340.38 g/mol
InChI Key: DNQVHUOYNULHQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-cyclopropyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core substituted with a cyclopropyl group and a piperazine ring. The compound also contains an oxadiazole moiety, which is known for its diverse biological activities. This unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-9H-purine typically involves multiple steps, starting from readily available precursorsThe piperazine ring is then attached via nucleophilic substitution, and finally, the oxadiazole moiety is introduced through a cyclization reaction involving an amidoxime and an acyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it into various reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and conditions such as basic or acidic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group can yield cyclopropyl ketones, while reduction of the oxadiazole ring can produce various reduced oxadiazole derivatives.

Scientific Research Applications

9-cyclopropyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-9H-purine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets and pathways. The purine core can interact with enzymes and receptors, modulating their activity. The oxadiazole moiety can form hydrogen bonds and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    9-cyclopropyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-9H-purine: shares similarities with other purine derivatives and oxadiazole-containing compounds.

    This compound: is unique due to the combination of these two moieties, which imparts distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to interact with multiple biological targets, making it a versatile compound for various applications. Its structural complexity also allows for the exploration of diverse chemical reactions and modifications.

Properties

Molecular Formula

C16H20N8O

Molecular Weight

340.38 g/mol

IUPAC Name

3-[[4-(9-cyclopropylpurin-6-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C16H20N8O/c1-11-20-13(21-25-11)8-22-4-6-23(7-5-22)15-14-16(18-9-17-15)24(10-19-14)12-2-3-12/h9-10,12H,2-8H2,1H3

InChI Key

DNQVHUOYNULHQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CN2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.